

# SGC-CBP30: A Comparative Guide to its Cross-Reactivity with Epigenetic Targets

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## Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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**SGC-CBP30** is a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for advancing drug discovery programs. This guide provides a comprehensive comparison of **SGC-CBP30**'s binding affinity and selectivity against other epigenetic targets, supported by experimental data and detailed methodologies.

## Quantitative Analysis of SGC-CBP30 Cross-Reactivity

The selectivity of **SGC-CBP30** has been evaluated against a panel of epigenetic targets, primarily focusing on other bromodomain-containing proteins. The following tables summarize the quantitative data from various assays, providing a clear comparison of its binding affinities.

Table 1: Primary Target Affinity of **SGC-CBP30**

Target	Assay	Parameter	Value (nM)	Reference
CBP	Isothermal Titration Calorimetry (ITC)	Kd	21	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
p300	Isothermal Titration Calorimetry (ITC)	Kd	32	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CBP	Cell-free assay	IC50	21	---
p300	Cell-free assay	IC50	38	---
p300	Biolayer Interferometry	Kd	47	---

Table 2: Selectivity of **SGC-CBP30** Against BET Bromodomains

Off-Target	Selectivity vs. CBP	Assay	Parameter	Value (nM)	Reference
BRD4(1)	40-fold	Isothermal Titration Calorimetry (ITC)	Kd	850	---
BRD4(2)	250-fold	---	---	---	<a href="#">[1]</a> <a href="#">[3]</a>
BRD2	Weak	Differential Scanning Fluorimetry (DSF)	$\Delta T_m$	---	---
BRD3	Weak	Differential Scanning Fluorimetry (DSF)	$\Delta T_m$	---	---

Table 3: Off-Target Activity Against Other Protein Classes

A broader screening of **SGC-CBP30** against a panel of 136 G-protein coupled receptors (GPCRs), ion channels, enzymes, and kinases revealed some off-target activity at higher concentrations.

Off-Target	Assay	Parameter	Value (μM)
Adrenergic Receptor α2C	Radioligand Binding	IC50	0.11
Phosphodiesterase-5 (PDE5)	Enzyme Inhibition	IC50	0.15
Platelet-Activating Factor (PAF) Receptor	Radioligand Binding	IC50	0.54
Adrenergic Receptor α2A	Radioligand Binding	IC50	0.57

## Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

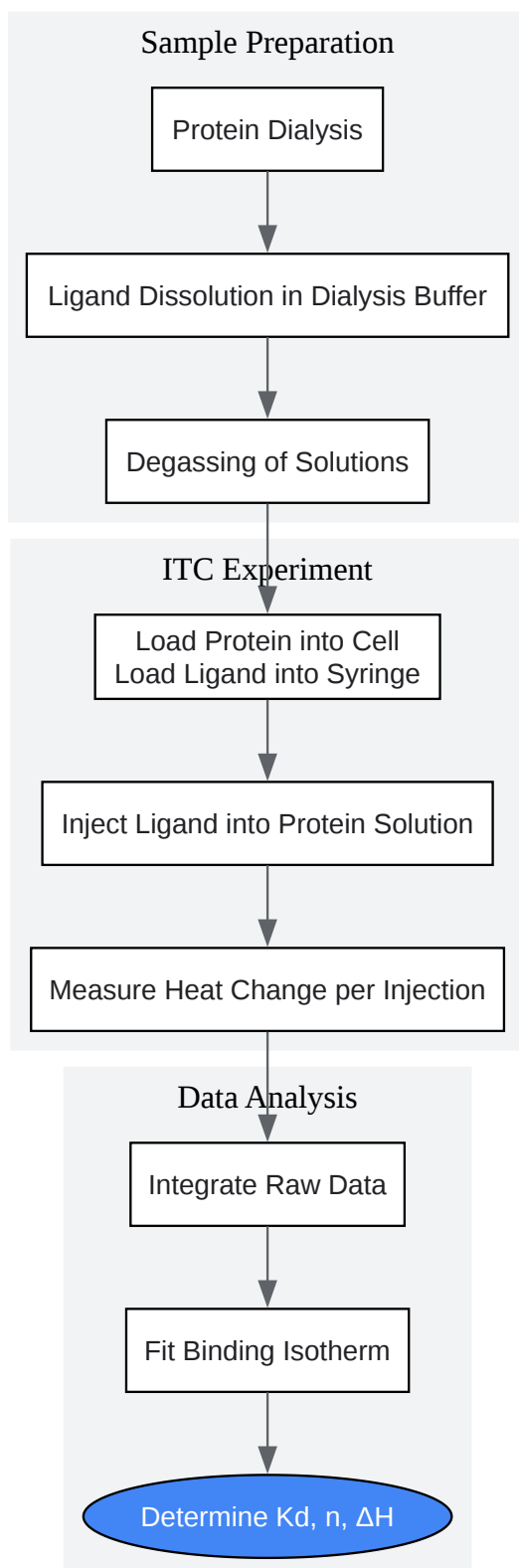
### Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ).

Protocol:

- Sample Preparation:
  - The target protein (e.g., CBP or p300 bromodomain) is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
  - **SGC-CBP30** is dissolved in the final dialysis buffer to ensure a perfect match and avoid heats of dilution.
  - All solutions are degassed prior to use to prevent air bubbles.

- ITC Experiment:
  - The protein solution is loaded into the sample cell of the calorimeter.
  - **SGC-CBP30** solution is loaded into the injection syringe.
  - The experiment consists of a series of small injections of **SGC-CBP30** into the protein solution while the temperature is kept constant.
  - The heat change upon each injection is measured.
- Data Analysis:
  - The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
  - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the  $K_d$ ,  $n$ , and  $\Delta H$ .



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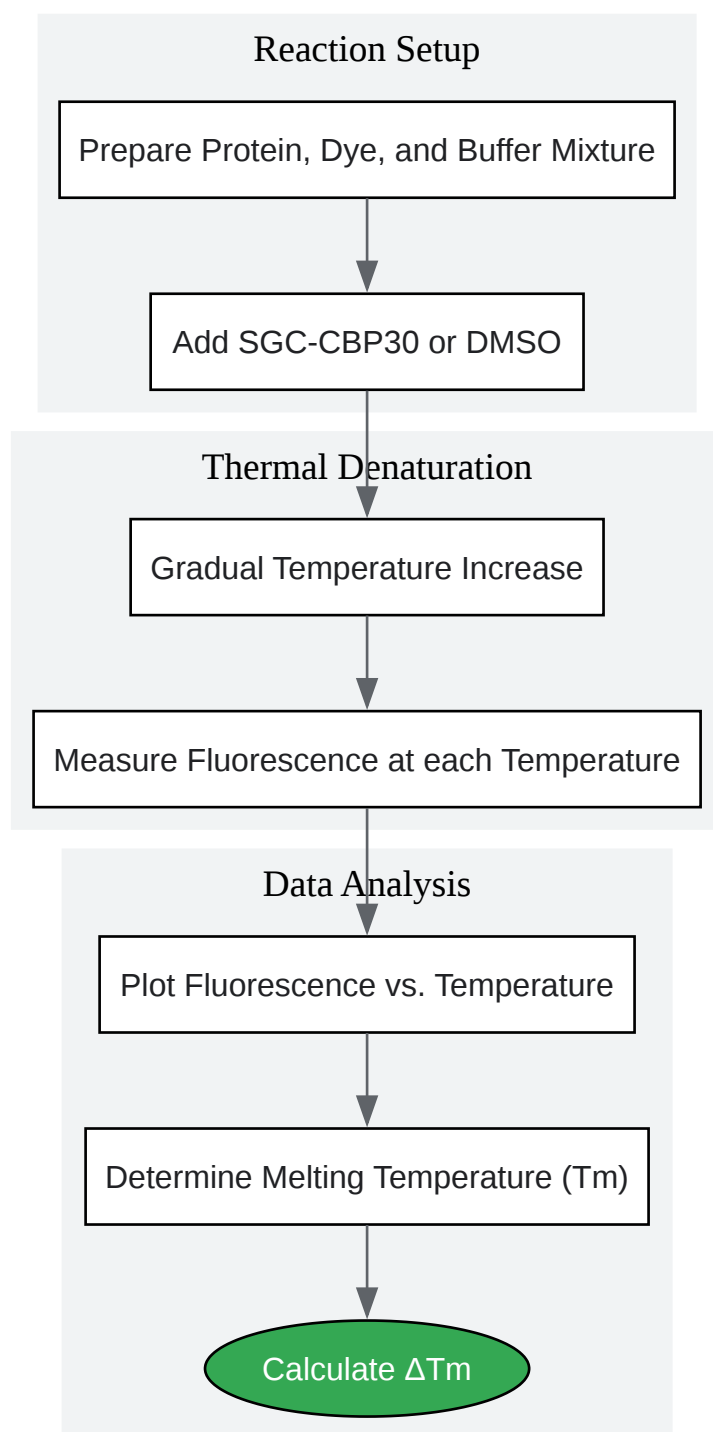
*Figure 1: A generalized workflow for Isothermal Titration Calorimetry (ITC).*

## Differential Scanning Fluorimetry (Thermal Shift Assay)

This technique measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature ( $T_m$ ).

Protocol:

- Reaction Setup:
  - A reaction mixture is prepared containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.
  - **SGC-CBP30** or a vehicle control (DMSO) is added to the reaction mixture.
- Thermal Denaturation:
  - The reaction plate is placed in a real-time PCR instrument.
  - The temperature is gradually increased in small increments.
  - At each temperature increment, the fluorescence is measured. As the protein unfolds, the hydrophobic dye binds and its fluorescence increases.
- Data Analysis:
  - The fluorescence intensity is plotted against temperature to generate a melting curve.
  - The  $T_m$  is determined as the midpoint of the transition.
  - The change in  $T_m$  ( $\Delta T_m$ ) in the presence of **SGC-CBP30** compared to the control is calculated.



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Figure 2: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

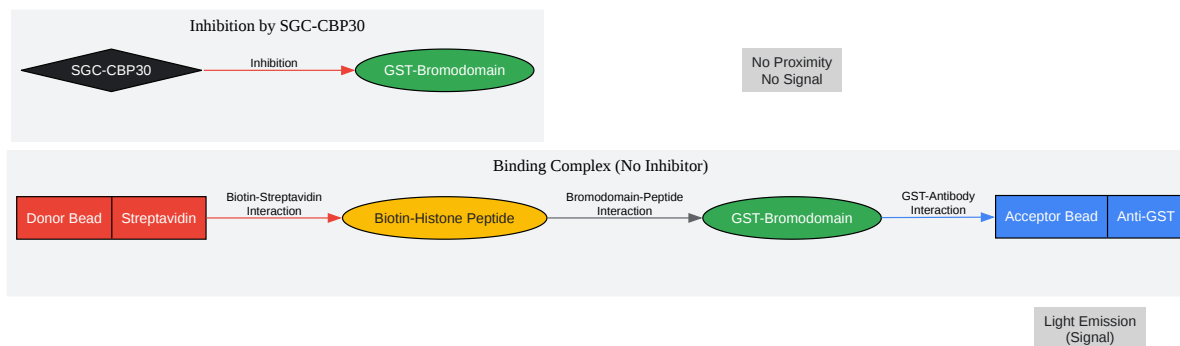
AlphaScreen is a bead-based assay used to study biomolecular interactions. In the context of **SGC-CBP30**, it is used to measure the inhibition of the interaction between a bromodomain and an acetylated histone peptide.

Protocol:

- Reagent Preparation:
  - A biotinylated acetylated histone peptide is used.
  - A GST-tagged bromodomain protein is prepared.
  - Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads are used.
- Assay Procedure:
  - The GST-tagged bromodomain, biotinylated histone peptide, and **SGC-CBP30** at various concentrations are incubated together.
  - Anti-GST Acceptor beads are added and incubated.
  - Streptavidin Donor beads are added and the plate is incubated in the dark.
- Signal Detection:
  - The plate is read in an AlphaScreen-compatible plate reader.
  - In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity, resulting in a signal.
  - **SGC-CBP30** disrupts this interaction, leading to a decrease in the signal.
- Data Analysis:
  - The signal intensity is plotted against the inhibitor concentration.



- An IC50 value is calculated from the dose-response curve.



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Figure 3: Signaling pathway of the AlphaScreen assay for bromodomain inhibition.

## Conclusion

**SGC-CBP30** is a highly selective inhibitor of the CBP and p300 bromodomains. While it exhibits significant selectivity over the closely related BET family of bromodomains, researchers should be aware of its potential for off-target effects, particularly at higher concentrations, on certain GPCRs and enzymes. The experimental data and protocols provided in this guide offer a framework for designing and interpreting experiments using **SGC-CBP30**, ensuring a more accurate understanding of its biological effects.

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- To cite this document: BenchChem. [SGC-CBP30: A Comparative Guide to its Cross-Reactivity with Epigenetic Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#cross-reactivity-of-sgc-cbp30-with-other-epigenetic-targets]

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